molecular formula C24H21F4N3O5S B11451451 1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one

1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one

Cat. No.: B11451451
M. Wt: 539.5 g/mol
InChI Key: AYPFQODDULDFBD-IBBHUPRXSA-N
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Description

(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a synthetic organic compound that belongs to the class of sulfonyl butanoates This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a trifluoromethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can be achieved through a multi-step process involving the following key steps:

    Formation of the Fluorophenyl Ethylidene Intermediate: This step involves the reaction of 4-fluoroacetophenone with an appropriate aldehyde under basic conditions to form the (E)-1-(4-fluorophenyl)ethylidene intermediate.

    Coupling with Methoxyphenyl Pyrimidinyl Sulfonyl Butanoate: The intermediate is then coupled with 4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl sulfonyl butanoate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new pharmaceuticals.

    Industry: Use in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE would depend on its specific molecular targets and pathways. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE
  • (E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE

Uniqueness

The presence of the fluorophenyl group in (E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE may confer unique properties, such as increased lipophilicity or enhanced binding affinity to specific molecular targets, compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H21F4N3O5S

Molecular Weight

539.5 g/mol

IUPAC Name

[(E)-1-(4-fluorophenyl)ethylideneamino] 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate

InChI

InChI=1S/C24H21F4N3O5S/c1-15(16-9-11-17(25)12-10-16)31-36-22(32)8-5-13-37(33,34)23-29-19(14-21(30-23)24(26,27)28)18-6-3-4-7-20(18)35-2/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3/b31-15+

InChI Key

AYPFQODDULDFBD-IBBHUPRXSA-N

Isomeric SMILES

C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)C3=CC=C(C=C3)F

Origin of Product

United States

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